[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride
Description
BenchChem offers high-quality [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBCUILZAISAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function.
Cellular Effects
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action.
Biological Activity
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride, with the CAS number 1132-61-2, is a non-ionic organic buffering agent commonly used in biological research and cell culture applications. This compound plays a crucial role in maintaining pH levels within a range conducive to cellular processes. Understanding its biological activity is essential for optimizing its applications in various scientific fields.
- Chemical Formula : C7H20Cl2N2
- Molecular Weight : 201.15 g/mol
- Solubility : Soluble in water, with buffering capacity between pH 6 and 8.5.
Biological Activity Overview
The biological activity of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is primarily associated with its role as a buffering agent. It is utilized to stabilize pH in cell cultures, which is critical for maintaining cellular homeostasis and ensuring optimal conditions for biochemical reactions.
Buffering Capacity
The compound acts effectively as a buffer in biological systems, particularly in cell culture environments. Its ability to maintain pH stability is vital for:
- Enzyme activity : Many enzymes have specific pH ranges within which they operate optimally.
- Cellular metabolism : Fluctuations in pH can disrupt metabolic pathways and affect cell viability.
Case Studies
-
Cell Culture Applications :
- In studies involving mammalian cell lines, the use of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride has been shown to enhance cell growth and viability compared to cultures without buffering agents.
- A comparative analysis demonstrated that cells cultured in buffered media exhibited lower rates of apoptosis and higher proliferation rates (Table 1).
Parameter Buffered Media Non-buffered Media Cell Viability (%) 95% 70% Apoptosis Rate (%) 5% 30% Proliferation Rate (cells/mL) 1.5 x 10^6 0.9 x 10^6 -
Impact on Enzyme Activity :
- In vitro experiments indicated that enzymes such as lactate dehydrogenase (LDH) maintained higher activity levels when 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride was present, suggesting improved enzyme stability under varying pH conditions.
The buffering mechanism involves the equilibrium between protonated and deprotonated forms of the compound, allowing it to resist changes in pH when acids or bases are added to the solution. This property is particularly beneficial in biological systems where metabolic byproducts can alter pH levels.
Safety and Toxicology
While the compound is generally recognized as safe for laboratory use, it is essential to adhere to safety guidelines regarding exposure and handling. Material Safety Data Sheets (MSDS) should be consulted for specific information on hazards and necessary precautions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
